molecular formula C10H14F2N2 B3174477 N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine CAS No. 953754-97-7

N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine

Cat. No.: B3174477
CAS No.: 953754-97-7
M. Wt: 200.23 g/mol
InChI Key: AULCFBIWGKOTRZ-UHFFFAOYSA-N
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Description

N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine is a chemical compound with a molecular formula of C10H14F2N2. This compound is characterized by the presence of an amino group attached to a difluorophenyl ring, along with a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine typically involves the reaction of 3,4-difluorophenylacetonitrile with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-diethylamine
  • N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULCFBIWGKOTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine
Reactant of Route 2
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine
Reactant of Route 3
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine
Reactant of Route 4
Reactant of Route 4
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine
Reactant of Route 5
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine
Reactant of Route 6
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine

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